2,4-Dichloro-5-ethoxypyrimidine

Übersicht

Beschreibung

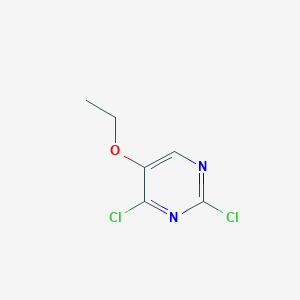

2,4-Dichloro-5-ethoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and an ethoxy group at position 5. It is widely used in various fields due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-ethoxypyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2,4-dichloropyrimidine with ethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the substitution of the chlorine atom with the ethoxy group .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The starting material, pyrimidine, is chlorinated using chlorine gas in the presence of a catalyst. The resulting 2,4-dichloropyrimidine is then reacted with ethanol to produce the desired compound. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-5-ethoxypyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the nature of the substituent introduced. For example, substitution with an amine results in the formation of 2,4-diamino-5-ethoxypyrimidine .

Wissenschaftliche Forschungsanwendungen

Synthesis of 2,4-Dichloro-5-ethoxypyrimidine

The synthesis of this compound typically involves several chemical reactions that utilize chlorination and ethoxylation processes. The compound can be synthesized from 2,4-dichloropyrimidine by introducing an ethoxy group through nucleophilic substitution reactions. Research indicates that optimized synthetic methods yield high purity and yield rates, making it feasible for industrial production .

Anticancer Activity

This compound has been identified as an important intermediate in the development of anticancer agents. It is utilized in synthesizing various pyrimidine derivatives that exhibit cytotoxic effects against different cancer cell lines. For instance, studies have shown that derivatives of pyrido[3,4-d]pyrimidine demonstrate selective activity against breast and renal cancer cell lines . These findings suggest that this compound could be pivotal in developing targeted cancer therapies.

Neurological Disorders

The compound is also being explored for its potential in treating neurological disorders such as Alzheimer's disease. It serves as a precursor for heteroarylpiperazine derivatives which have shown promise in clinical settings for cognitive enhancement and neuroprotection .

Herbicide Development

In agriculture, this compound is involved in the synthesis of sulfonamide-based herbicides. These herbicides are known for their high efficiency against a broad spectrum of weeds. The compound acts as a key intermediate in the production of penoxsulam, a widely used herbicide that targets specific weed species while minimizing harm to crops .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-5-ethoxypyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichloro-5-methoxypyrimidine: Similar structure but with a methoxy group instead of an ethoxy group.

2,4-Dichloro-5-fluoropyrimidine: Contains a fluorine atom at position 5 instead of an ethoxy group.

Uniqueness

2,4-Dichloro-5-ethoxypyrimidine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in the synthesis of specific pharmaceutical and industrial compounds .

Biologische Aktivität

2,4-Dichloro-5-ethoxypyrimidine is a heterocyclic compound belonging to the pyrimidine class, characterized by the presence of two chlorine atoms and an ethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anti-inflammatory domains.

Chemical Structure and Properties

The molecular formula of this compound is C7H8Cl2N2O. Its structural formula can be represented as follows:

This structure allows the compound to interact with various biological targets, influencing its pharmacological profile.

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties. Its mechanism of action is primarily attributed to the inhibition of bacterial ribosomal RNA, which disrupts protein synthesis. This disruption ultimately leads to the prevention of bacterial growth. Studies have shown that this compound can effectively inhibit a range of Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. The compound's IC50 values in inhibiting COX-2 activity are comparable to those of established anti-inflammatory drugs.

Table 2: COX Inhibition by this compound

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.05 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 |

Clinical Case Study on Irritant Contact Dermatitis

A notable case study involved workers exposed to compounds similar to this compound, which induced irritant contact dermatitis (ICD). Symptoms included burning sensations and erythema at contact sites. Although this study focused on related compounds, it underscores the importance of understanding the safety profile of pyrimidine derivatives in occupational settings.

Key Findings:

- Onset of symptoms occurred within minutes post-exposure.

- Skin lesions were predominantly observed on upper limbs.

- Protective measures significantly reduced incidence rates.

Synthesis and Derivative Studies

The synthesis of this compound has been optimized through various chemical routes. Researchers have explored modifications to the ethoxy group to enhance biological activity and reduce toxicity. Derivatives have shown improved efficacy against specific bacterial strains and reduced side effects compared to parent compounds.

Table 3: Synthesis Routes for Pyrimidine Derivatives

| Synthesis Method | Yield (%) |

|---|---|

| Reaction with ethyl chloroacetate | 85 |

| Coupling with amines | 75 |

| Halogen exchange reactions | 90 |

Eigenschaften

IUPAC Name |

2,4-dichloro-5-ethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-2-11-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWUISBWFCSUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574349 | |

| Record name | 2,4-Dichloro-5-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280582-25-4 | |

| Record name | 2,4-Dichloro-5-ethoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=280582-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.